Cas no 1072952-05-6 (5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID)

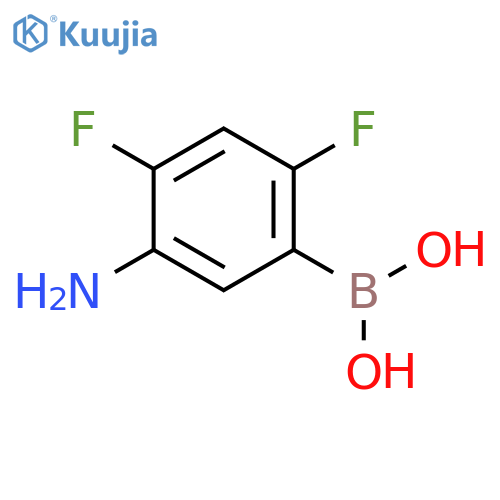

1072952-05-6 structure

商品名:5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID

5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID 化学的及び物理的性質

名前と識別子

-

- 5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID

- A801646

- DB-295981

- SCHEMBL9939118

- EN300-7829687

- DTXSID90660490

- (5-amino-2,4-difluoro-phenyl)boronic acid

- 1072952-05-6

- AB13156

- OGNIKQBSICENMO-UHFFFAOYSA-N

- MFCD03092923

- 5-amino-2,4-difluorophenylboronicacid

- (5-amino-2,4-difluorophenyl)boronic acid

-

- インチ: InChI=1S/C6H6BF2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2

- InChIKey: OGNIKQBSICENMO-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(=C(C=C1F)F)N)(O)O

計算された属性

- せいみつぶんしりょう: 172.04958

- どういたいしつりょう: 173.046

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5A^2

じっけんとくせい

- PSA: 66.48

- LogP: -0.19200

5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1056239-10g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 10g |

$2395 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056239-5g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 5g |

$1495 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056239-5g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 5g |

$1495 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1056239-5g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 5g |

$1495 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691574-1g |

(5-Amino-2,4-difluorophenyl)boronic acid |

1072952-05-6 | 98% | 1g |

¥5175.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1056239-10g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 10g |

$2395 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1056239-10g |

5-Amino-2,4-difluorophenylboronic acid |

1072952-05-6 | 95% | 10g |

$2395 | 2025-02-25 |

5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1072952-05-6 (5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID) 関連製品

- 873566-74-6(5-Amino-2-fluorophenylboronic Acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

atkchemica

(CAS:1072952-05-6)5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ